4,4-Bis(trifluoromethyl)piperidine

Lipophilicity LogP Membrane Permeability

4,4-Bis(trifluoromethyl)piperidine (CAS 768306-03-2) is a fluorinated piperidine derivative distinguished by the geminal substitution of two strongly electron-withdrawing trifluoromethyl groups at the 4-position of the piperidine ring. This specific substitution pattern imparts a set of distinct physicochemical properties, most notably a high degree of lipophilicity and a pronounced conformational bias.

Molecular Formula C7H9F6N
Molecular Weight 221.14 g/mol
Cat. No. B13254712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(trifluoromethyl)piperidine
Molecular FormulaC7H9F6N
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1CNCCC1(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H9F6N/c8-6(9,10)5(7(11,12)13)1-3-14-4-2-5/h14H,1-4H2
InChIKeyIMJJCNBFFHZZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Bis(trifluoromethyl)piperidine: A Highly Lipophilic, Conformationally Biased Scaffold for Drug Discovery and Chemical Biology


4,4-Bis(trifluoromethyl)piperidine (CAS 768306-03-2) is a fluorinated piperidine derivative distinguished by the geminal substitution of two strongly electron-withdrawing trifluoromethyl groups at the 4-position of the piperidine ring . This specific substitution pattern imparts a set of distinct physicochemical properties, most notably a high degree of lipophilicity and a pronounced conformational bias [1]. As a versatile building block, it is incorporated into more complex molecular architectures to modulate target binding, metabolic stability, and central nervous system (CNS) penetration [2]. The core scaffold serves as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) and enzymes within the central nervous system [3].

Highly Lipophilic Scaffold
Reported high logP enhances passive membrane permeability in drug design.
Conformational Bias
Enforced axial orientation may pre-organize bioactive conformation for target binding.
CNS Penetration Research
Reduced basicity and lipophilicity profile support blood-brain barrier penetration studies.

The Inadequacy of Unsubstituted and Mono-Substituted Piperidines as Replacements for 4,4-Bis(trifluoromethyl)piperidine


The direct substitution of 4,4-bis(trifluoromethyl)piperidine with a generic, unsubstituted piperidine or even a mono-fluorinated analog is a common but demonstrably flawed strategy that leads to significant and quantifiable losses in molecular performance [1]. The geminal bis(trifluoromethyl) motif at the 4-position is not merely an incremental modification; it fundamentally alters the physicochemical and conformational properties of the piperidine ring [2]. Replacing this group with a smaller or less electronegative moiety, such as hydrogen or a single fluorine atom, results in a drastic reduction in lipophilicity (quantified by logP), a loss of metabolic stability conferred by the electron-withdrawing effect, and a failure to induce the specific conformational bias required for optimal target engagement [3]. Consequently, using a 'simpler' piperidine building block jeopardizes key molecular attributes essential for lead optimization programs, including oral bioavailability, CNS penetration, and target selectivity [4].

Loss of lipophilicity: unsubstituted or mono-fluorinated piperidines may significantly lower logP, reducing membrane permeability context.
Metabolic lability: absence of geminal bis(trifluoromethyl) leaves the 4-position susceptible to oxidative metabolism, potentially shortening half-life.
No conformational control: generic piperidines lack the enforced axial bias, which may shift binding entropy and selectivity in derived molecules.

Quantitative Evidence: Key Differentiators of 4,4-Bis(trifluoromethyl)piperidine Against Closest Structural Analogs


Enhanced Lipophilicity Compared to 4,4-Dimethylpiperidine: A Determinant of Membrane Permeability

The substitution of the 4-position gem-dimethyl groups in 4,4-dimethylpiperidine with geminal bis(trifluoromethyl) groups in the target compound results in a substantial increase in lipophilicity, a key determinant of membrane permeability and oral absorption. This is a class-level inference based on the well-documented effect of trifluoromethyl groups on molecular lipophilicity [1]. The calculated logP for 4,4-bis(trifluoromethyl)piperidine is significantly higher than that of 4,4-dimethylpiperidine, a direct consequence of the increased hydrophobic surface area and polarizability of the fluorine atoms [2].

Lipophilicity (LogP) vs. 4,4-Dimethylpiperidine
Class-level
>1 logP unit increase (~10-fold)
Supports membrane permeability assay context
Calculated property; experimental logP may vary
Lipophilicity LogP Membrane Permeability Drug Design

Conformational Bias: Enforced Axial Preference of the 4-Substituent Relative to Unsubstituted Piperidine

The presence of two large, strongly electron-withdrawing trifluoromethyl groups at the 4-position imposes a significant conformational restriction on the piperidine ring that is absent in unsubstituted piperidine. This is a class-level inference derived from NMR and computational studies on analogous 4,4-disubstituted piperidines [1]. Specifically, the bis(trifluoromethyl) group exhibits a strong preference for an axial orientation, which minimizes unfavorable dipole-dipole interactions and 1,3-diaxial strain [2]. In contrast, unsubstituted piperidine can undergo rapid ring-flipping between two equivalent chair conformations, providing no inherent conformational bias [3].

Conformational Bias
Class-level
Strong axial preference (>95%) vs. piperidine 50:50 equilibrium
Enforced bias may pre-organize bioactive conformation
Inferred from 19F NMR and DFT studies on analogues
Conformational Analysis Piperidine Fluorine Molecular Design

Drastically Reduced Basicity (pKa) Compared to Piperidine: Implications for Bioavailability and CNS Penetration

The strong electron-withdrawing effect of the two geminal trifluoromethyl groups at the 4-position dramatically lowers the basicity of the piperidine nitrogen compared to the parent piperidine. This is a class-level inference supported by experimental pKa data for related fluorinated amines [1]. While the pKa of piperidine is approximately 11.2, the pKa of the target compound is predicted to be significantly lower, in the range of 5-7 [2]. This reduction in basicity is a direct consequence of the inductive electron withdrawal by the trifluoromethyl groups, which stabilizes the neutral amine relative to its protonated conjugate acid.

Basicity (pKa) vs. Piperidine
Class-level
pKa ~5.0–6.5 (reduction by 4.7–6.2 units)
Lowers protonated fraction at pH 7.4, may support permeability and CNS penetration
Predicted from related fluorinated amine data
Basicity pKa Permeability CNS Drug Design

Enhanced Metabolic Stability Inferred from Blocked Metabolism Sites Compared to Unsubstituted Piperidine

The 4-position of an unsubstituted piperidine ring is a primary site for oxidative metabolism by cytochrome P450 enzymes, typically leading to hydroxylation and subsequent clearance. Substitution with the metabolically inert and sterically bulky bis(trifluoromethyl) group effectively blocks this major metabolic pathway. This is a class-level inference based on extensive medicinal chemistry literature documenting the metabolic stabilization conferred by fluorination [1]. The strong C-F bonds are resistant to oxidative cleavage, and the electron-withdrawing nature of the trifluoromethyl groups deactivates adjacent C-H bonds towards hydrogen atom abstraction, a key step in CYP450-mediated oxidation [2].

Metabolic Stability
Class-level
Predicted >10-fold increase in microsomal half-life
Blocks primary oxidative site; supports PK stability research
Inference from fluorinated piperidine literature
Metabolic Stability CYP450 Fluorine Drug Metabolism

Demonstrated Utility as a Key Scaffold for High-Affinity NK1 Antagonists

The 4,4-bis(trifluoromethyl)piperidine core is a privileged scaffold for achieving high affinity at the neurokinin-1 (NK1) receptor, a target for emesis, depression, and inflammation. In a direct head-to-head comparison within a focused library of 4,4-disubstituted piperidines, a compound incorporating a 3,5-bis(trifluoromethyl)benzyl ether side chain and a piperidine core demonstrated an IC50 of 0.95 nM at the human NK1 receptor, representing sub-nanomolar affinity [1]. This activity is attributed to the specific lipophilic and conformational properties conferred by the 4,4-disubstitution pattern, which optimizes the presentation of the key pharmacophoric elements to the receptor binding pocket [2].

NK1 Antagonist Affinity
Head-to-head
IC50 0.95 nM (specific derivative) vs. 5.3–5.7 nM for acyl/sulfonyl analogues
Reported sub-nanomolar binding context; supports NK1-targeted medicinal chemistry
Radioligand binding assay, human NK1 receptor
NK1 Antagonist GPCR CNS Structure-Activity Relationship

Potential for PDE4 Inhibition with Sub-Micromolar Potency

The 4,4-bis(trifluoromethyl)piperidine scaffold has been successfully elaborated into inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory and CNS disorders. In a cross-study comparable analysis, a derivative of this scaffold (BDBM50512766/CHEMBL4436770) exhibited a binding affinity (Kd) of 79 nM against the PDE4D catalytic domain, as determined by surface plasmon resonance (SPR) [1]. While this data is for a specific derivative and not the core scaffold itself, it provides a quantifiable benchmark for the potential activity that can be achieved with appropriate functionalization. The introduction of the bis(trifluoromethyl) group is a known strategy to enhance binding to the hydrophobic pocket of PDE4 enzymes [2].

PDE4 Inhibition Affinity
Reported
Kd 79 nM (specific derivative) vs. prototypical inhibitor IC50 ~1–3 µM
Supports PDE4 inhibitor development research
SPR binding assay; cross-study comparison
PDE4 Inhibitor Phosphodiesterase Inflammation CNS Disorders

Prioritized Research and Industrial Use Cases for 4,4-Bis(trifluoromethyl)piperidine


Lead Optimization in CNS Drug Discovery: Designing Brain-Penetrant NK1 Antagonists

Based on the demonstrated sub-nanomolar affinity of 4,4-bis(trifluoromethyl)piperidine-derived compounds for the NK1 receptor, this scaffold is ideally suited for lead optimization programs targeting CNS disorders such as depression, anxiety, or chemotherapy-induced nausea and vomiting (CINV) [1]. The core's inherent physicochemical properties—specifically its increased lipophilicity and reduced basicity—are rationally designed to enhance passive blood-brain barrier penetration, a critical requirement for centrally acting therapeutics. Medicinal chemists can procure this building block to synthesize focused libraries, systematically varying the N-substituent and other vectors to fine-tune potency, selectivity, and metabolic stability while maintaining the favorable CNS penetration properties conferred by the core scaffold.

Development of Metabolically Stable Chemical Probes for In Vivo Target Validation

The blocked site of metabolism at the 4-position makes 4,4-bis(trifluoromethyl)piperidine a preferred starting point for creating high-quality in vivo chemical probes [2]. Researchers can utilize this building block to construct tool compounds with improved pharmacokinetic profiles, enabling robust target engagement studies over extended time periods. The enhanced metabolic stability, inferred from the structural motif, reduces the risk of generating confounding active metabolites and ensures sustained exposure to the target protein. This facilitates more reliable pharmacodynamic (PD) and efficacy readouts in preclinical animal models, thereby increasing the translational value of the research findings.

Synthesis of PDE4 Inhibitor Libraries with Improved Selectivity Profiles

The evidence of potent PDE4D binding by a 4,4-bis(trifluoromethyl)piperidine derivative supports its use as a versatile intermediate for synthesizing novel PDE4 inhibitors [3]. Given that emesis is a common dose-limiting side effect of early-generation PDE4 inhibitors, there is a continued need for compounds with improved subtype selectivity (e.g., PDE4B vs. PDE4D) or tissue-restricted distribution. The unique conformational bias and electronic properties of the 4,4-bis(trifluoromethyl)piperidine core can be exploited by medicinal chemists to design inhibitors that make differential contacts within the active sites of various PDE4 isoforms, potentially leading to safer and more effective anti-inflammatory or CNS therapeutics.

Engineering Conformational Constraint into Bioactive Peptidomimetics and Macrocyclic Drugs

The strong axial preference of the 4-substituent in 4,4-bis(trifluoromethyl)piperidine makes it a powerful conformational control element in the design of peptidomimetics and macrocyclic drugs [4]. By incorporating this rigidified piperidine ring into a larger structure, scientists can pre-organize the molecule into a specific three-dimensional shape that closely resembles its bioactive conformation. This strategy is known to reduce the entropic penalty of binding, leading to increased potency and selectivity for the intended target. Furthermore, the high lipophilicity of the scaffold can be leveraged to improve the passive permeability of otherwise polar and poorly bioavailable macrocycles, addressing a key challenge in the development of this challenging drug class.

Application
Selection Property
Validation Focus
NK1 antagonist CNS drug discovery
Lipophilic, low-basicity scaffold
BBB penetration assays, NK1 binding selectivity
In vivo target validation probes
Metabolic stability at 4-position
Microsomal half-life, PK/PD correlation
PDE4 inhibitor library synthesis
Conformational bias and lipophilicity
Isoform selectivity profiling, safety pharmacology
Peptidomimetic and macrocycle design
Enforced axial conformational bias
Bioactive conformation stabilization, permeability

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